

Colorimetric assay for tryptophanase using p-Dimethylaminobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tryptophanase*

Cat. No.: *B13386457*

[Get Quote](#)

Application Notes: Colorimetric Assay for Tryptophanase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophanase is a pyridoxal phosphate (PLP) dependent enzyme that catalyzes the β -elimination reaction of L-tryptophan to produce indole, pyruvate, and ammonia.^[1] This enzymatic activity is characteristic of various bacteria, including *Escherichia coli*, and serves as a key identifier in microbiology. The production of indole, a significant signaling molecule in microbial communities, is of growing interest in research fields studying the gut microbiome, bacterial pathogenesis, and drug development. This colorimetric assay provides a robust and high-throughput method for the quantification of **tryptophanase** activity by measuring the formation of indole using p-Dimethylaminobenzaldehyde (DMAB).

The assay is based on the reaction of indole with DMAB in an acidic environment, a reaction historically known as the Ehrlich or Kovács test.^{[2][3][4][5]} In this reaction, DMAB reacts with indole to form a red-colored rosindole dye, which can be quantified spectrophotometrically.^[3] This application note provides a detailed protocol for a quantitative, microplate-based colorimetric assay for **tryptophanase** activity, suitable for enzyme kinetics, inhibitor screening, and microbial characterization.

Principle of the Assay

The **tryptophanase** enzyme first catalyzes the conversion of L-tryptophan into indole, pyruvate, and ammonia. The resulting indole then reacts with p-Dimethylaminobenzaldehyde (DMAB) under acidic conditions to produce a cherry-red colored complex. The intensity of the color, which is directly proportional to the amount of indole produced, is measured by absorbance, typically at a wavelength of 530-540 nm.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the colorimetric assay of **tryptophanase** using p-Dimethylaminobenzaldehyde.

Table 1: Reagent and Assay Component Concentrations

Component	Stock Concentration	Final Concentration in Reaction
Potassium Phosphate Buffer (pH 8.3)	1 M	200 mM
Pyridoxal 5'-phosphate (PLP)	2.05 mM	0.041 mM
L-Tryptophan	50 mM	5 mM
p-Dimethylaminobenzaldehyde (DMAB) Reagent	5% (w/v) in Acidified Alcohol	Variable (added at termination)
Indole (for standard curve)	0.43 mM (50 µg/mL)	0 - 50 µg/mL

Table 2: Experimental Parameters and Readouts

Parameter	Value	Notes
Enzymatic Reaction		
Incubation Temperature	37°C	Optimal for most bacterial tryptophanases.
Incubation Time	10 - 30 minutes	Should be optimized for linear product formation.
Colorimetric Reaction		
Incubation Temperature	Room Temperature (25°C)	
Incubation Time	10 - 30 minutes	Allow for full color development.
Spectrophotometric Reading		
Wavelength of Maximum Absorbance (λ_{max})	530 - 540 nm	[2][6]
Assay Performance		
Linearity Range (Indole)	0.5 - 12 μ g/mL	[7]
Detection Limit (Indole)	~0.08 μ g/mL	[7]

Experimental Protocols

Reagent Preparation

1. Potassium Phosphate Buffer (1 M, pH 8.3):

- Dissolve 174.18 g of K_2HPO_4 in 800 mL of deionized water.
- Adjust the pH to 8.3 using a solution of KH_2PO_4 or phosphoric acid.
- Bring the final volume to 1 L with deionized water.
- Sterilize by autoclaving and store at room temperature.

2. Pyridoxal 5'-phosphate (PLP) Stock Solution (2.05 mM):

- Dissolve 5.1 mg of PLP in 10 mL of deionized water.
- Protect from light and store in aliquots at -20°C.

3. L-Tryptophan Stock Solution (50 mM):

- Dissolve 1.02 g of L-Tryptophan in 100 mL of deionized water. Gentle heating may be required.
- Store in aliquots at -20°C.

4. p-Dimethylaminobenzaldehyde (DMAB) Reagent (Kovács' Reagent):

- Dissolve 5 g of p-Dimethylaminobenzaldehyde in 75 mL of isoamyl alcohol. Gentle warming may be necessary.[\[1\]](#)
- Slowly and carefully add 25 mL of concentrated hydrochloric acid.[\[1\]](#)
- The solution should be pale yellow. Store in a brown glass bottle at 4°C.[\[1\]](#)

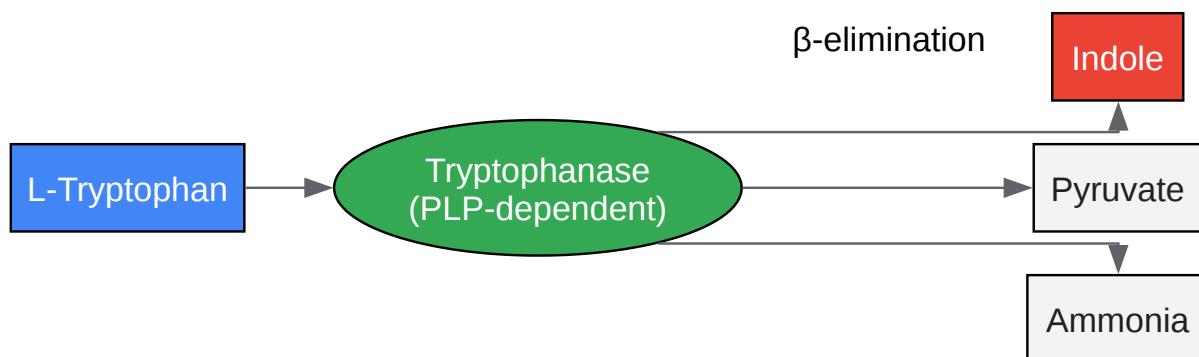
5. Indole Standard Stock Solution (0.43 mM / 50 µg/mL):

- Dissolve 5 mg of indole in 100 mL of 95% ethanol.
- Store in a tightly sealed, light-protected container at 4°C.

Tryptophanase Activity Assay Protocol (96-well plate format)

- Prepare the Reaction Mixture: For each reaction, prepare a master mix containing:
 - 20 µL of 1 M Potassium Phosphate Buffer (pH 8.3)
 - 2 µL of 2.05 mM PLP
 - 10 µL of 50 mM L-Tryptophan
 - Variable volume of enzyme solution (e.g., purified enzyme or bacterial lysate)

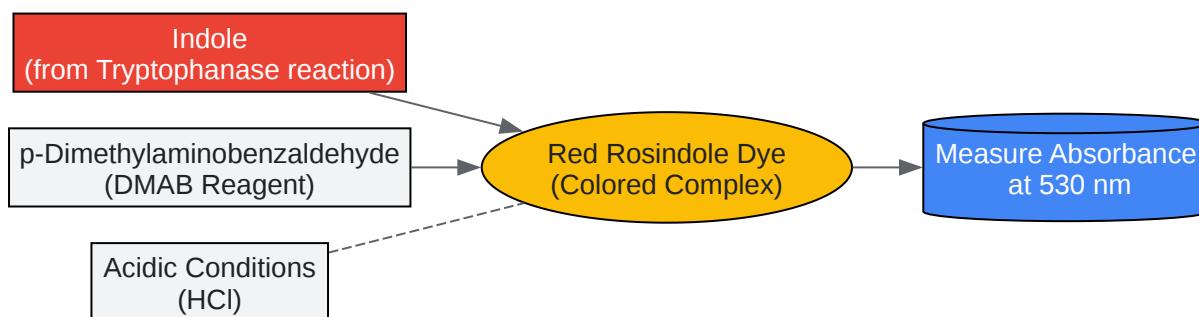
- Deionized water to a final volume of 100 µL.
- Set up the Assay Plate:
 - Test Wells: Add the reaction mixture and enzyme to the wells.
 - Blank Wells: Add the reaction mixture but substitute the enzyme with the same buffer used for the enzyme solution.
 - Indole Standard Curve Wells: Prepare serial dilutions of the indole standard stock solution (e.g., 0, 5, 10, 20, 30, 40, 50 µg/mL) in the reaction buffer (without enzyme or tryptophan). The final volume in each well should be 100 µL.
- Enzymatic Reaction Incubation:
 - Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). Ensure the reaction time is within the linear range of product formation.
- Terminate the Reaction and Develop Color:
 - Stop the enzymatic reaction by adding 150 µL of the DMAB Reagent to each well.[\[2\]](#)
 - Mix gently by pipetting or using a plate shaker.
- Color Development Incubation:
 - Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for full color development.[\[2\]](#)
- Measure Absorbance:
 - Read the absorbance of each well at 530 nm using a microplate reader.[\[2\]](#)


Data Analysis

- Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance of the test wells.

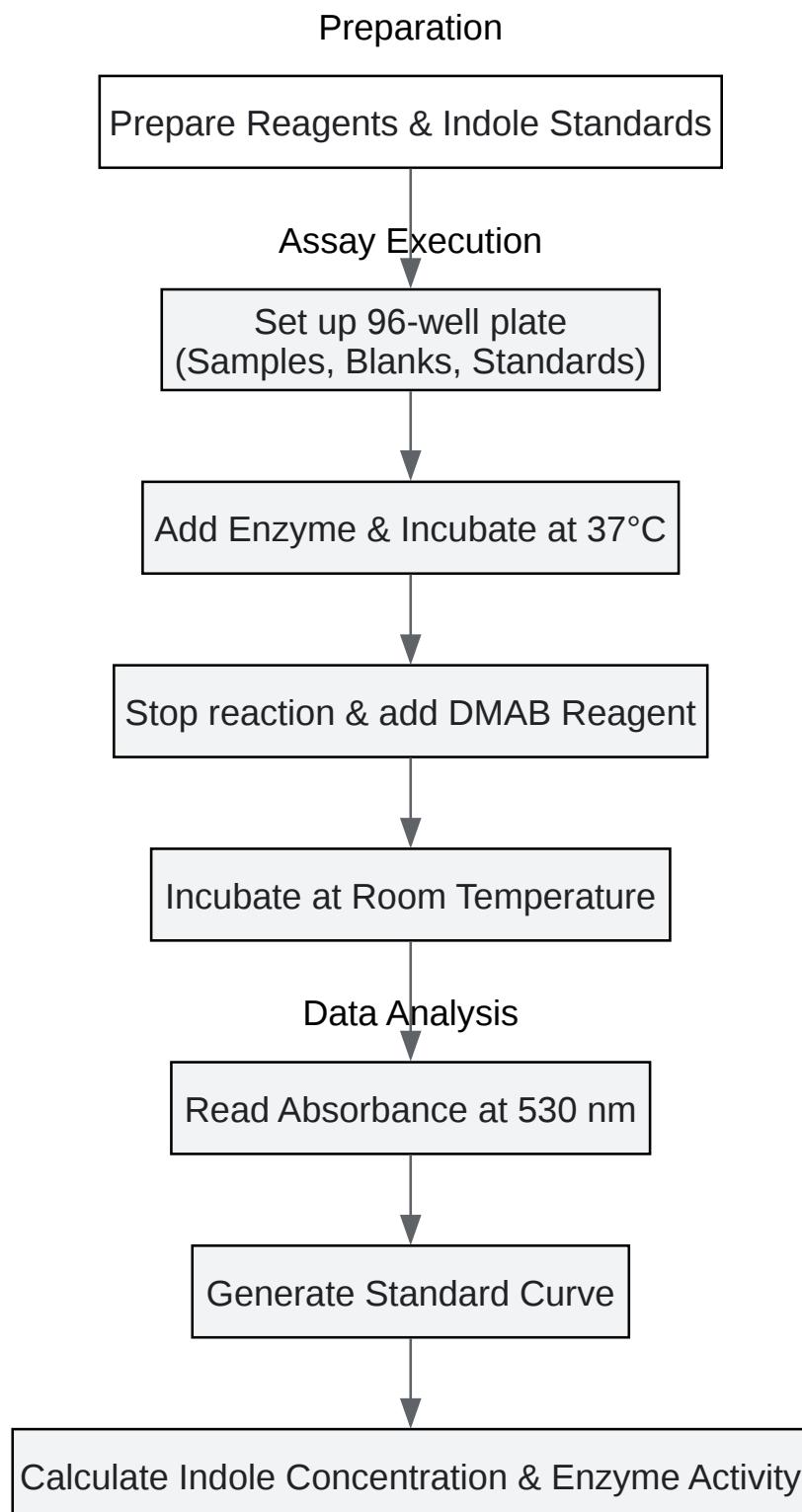
- Generate Standard Curve: Plot the absorbance values of the indole standards against their known concentrations ($\mu\text{g/mL}$). Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the R^2 value.
- Calculate Indole Concentration: Use the equation from the standard curve to calculate the concentration of indole produced in each test well.
- Determine **Tryptophanase** Activity: Express the enzyme activity in terms of the amount of indole produced per unit time per amount of enzyme (e.g., $\mu\text{g indole}/\text{min}/\text{mg protein}$).

Visualizations


Tryptophanase Catalytic Reaction

[Click to download full resolution via product page](#)

Caption: Enzymatic conversion of L-Tryptophan to Indole.


Colorimetric Detection of Indole

[Click to download full resolution via product page](#)

Caption: Reaction of Indole with DMAB for colorimetric detection.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the colorimetric **tryptophanase** assay.

Limitations and Considerations

- Specificity: The DMAB reagent is not entirely specific to indole and can react with other indole derivatives, such as skatole (3-methylindole), which may also be present in biological samples.^[2] This can lead to an overestimation of the indole concentration.
- Interfering Substances: The assay may exhibit high background absorbance with certain complex biological media.^[2] It is crucial to include appropriate blanks and to prepare the standard curve in the same medium as the samples to account for matrix effects.
- pH Sensitivity: The color development reaction is dependent on acidic conditions. Ensure that the addition of the DMAB reagent is sufficient to lower the pH of the sample adequately.
- Light Sensitivity: The DMAB reagent and the resulting colored product should be protected from direct light to prevent degradation and ensure stable readings.
- Linear Range: The color of the reaction can shift from pink to yellowish-orange at very high indole concentrations, leading to inaccurate quantification.^[2] Samples with high **tryptophanase** activity may need to be diluted to fall within the linear range of the assay.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asm.org [asm.org]
- 2. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 3. Product in indole detection by Ehrlich's reagent - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 4. dalynn.com [dalynn.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. [ijeas.org](https://www.ijeas.org) [ijeas.org]
- To cite this document: BenchChem. [Colorimetric assay for tryptophanase using p-Dimethylaminobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13386457#colorimetric-assay-for-tryptophanase-using-p-dimethylaminobenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com